1H-Benzotriazole-6-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole-6-sulfonyl Chloride is a chemical compound with the molecular formula C6H4ClN3O2S and a molecular weight of 217.63 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is a derivative of benzotriazole, a heterocyclic compound that exhibits unique physicochemical properties.
Preparation Methods
The preparation of 1H-Benzotriazole-6-sulfonyl Chloride typically involves the reaction of benzotriazole with sulfonyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF) at room temperature . This reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1H-Benzotriazole-6-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Formation of Derivatives: It can form various derivatives through reactions with different nucleophiles, leading to the formation of sulfonamides and other related compounds.
Common reagents used in these reactions include triphenylphosphine, samarium diiodide, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzotriazole-6-sulfonyl Chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-6-sulfonyl Chloride involves its ability to act as a leaving group in substitution reactions. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1H-Benzotriazole-6-sulfonyl Chloride can be compared with other similar compounds, such as:
1-Chlorobenzotriazole: Similar in structure but lacks the sulfonyl group, making it less reactive in certain reactions.
1-(Trimethylsilyl)benzotriazole: Contains a trimethylsilyl group, which imparts different reactivity and stability properties.
1H-Benzotriazole-1-methanol: Contains a hydroxymethyl group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its sulfonyl chloride group, which provides distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2H-benzotriazole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPCOCCEHDQASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569305 |
Source
|
Record name | 2H-Benzotriazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70938-45-3 |
Source
|
Record name | 2H-Benzotriazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.